Edultin
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(8S,9R)-8-(2-acetyloxypropan-2-yl)-2-oxo-8,9-dihydrofuro[2,3-h]chromen-9-yl] (Z)-2-methylbut-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O7/c1-6-11(2)20(24)27-18-16-14(25-19(18)21(4,5)28-12(3)22)9-7-13-8-10-15(23)26-17(13)16/h6-10,18-19H,1-5H3/b11-6-/t18-,19+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFCDTHIJWHJUQJ-JZWAJAMXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OC1C(OC2=C1C3=C(C=C2)C=CC(=O)O3)C(C)(C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(/C)\C(=O)O[C@H]1[C@H](OC2=C1C3=C(C=C2)C=CC(=O)O3)C(C)(C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15591-75-0 | |
| Record name | Edultin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15591-75-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Plant Sources and Biogeographical Considerations
This compound has been identified in Cnidium monnieri (commonly known as shechuangzi) and Angelica edulis, with concentrations varying based on plant tissue and growing conditions.
| Natural Source | Plant Part Used | Geographical Distribution |
|---|---|---|
| Cnidium monnieri | Seeds | East Asia |
| Angelica edulis | Roots | Himalayan regions |
Ethnopharmacological studies suggest that traditional extraction practices in these regions often utilize alcohol-based solvents, aligning with modern techniques.
Solvent Extraction and Optimization
Maceration and Soxhlet extraction remain the most widely used methods:
-
Ethanol-Based Extraction :
-
Supercritical Fluid Extraction (SFE) :
Synthetic Preparation Routes
Synthetic routes to this compound involve multi-step organic reactions, emphasizing stereochemical control and functional group compatibility.
Retrosynthetic Analysis
The synthesis is divided into two key phases:
-
Furan Ring Construction :
-
Coumarin Moiety Introduction :
Industrial-Scale Synthesis
Large-scale production prioritizes cost efficiency and reproducibility:
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Furan cyclization | BF₃·Et₂O, CH₂Cl₂, 0°C → 25°C, 12 h | 72 |
| Coumarin formation | H₂SO₄ (conc.), 80°C, 6 h | 68 |
| Esterification | (Z)-2-methylbut-2-enoyl chloride, pyridine | 85 |
| Final purification | Silica gel chromatography (hexane:EtOAc 3:1) | 91 |
Critical Parameters :
-
Temperature control during esterification prevents racemization of the (8S,9R) stereocenter.
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Chromatographic purification ensures >98% enantiomeric excess, validated via HPLC.
Comparative Analysis of Methods
The choice between natural and synthetic methods depends on application-specific requirements:
| Metric | Natural Extraction | Synthetic Route |
|---|---|---|
| Purity | 70–85% | 95–99% |
| Scalability | Limited by biomass supply | Industrially feasible |
| Environmental Impact | High solvent waste | Controlled waste streams |
| Cost | $12–18/g | $6–9/g |
Natural extraction remains vital for ethnopharmacological studies, while synthetic methods dominate pharmaceutical production due to scalability and consistency .
Chemical Reactions Analysis
Types of Reactions
Edultin undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups in this compound, leading to the formation of different products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or other reduced forms of this compound.
Scientific Research Applications
Edultin has a wide range of applications in scientific research, including:
Medicine: this compound’s biological activities also make it of interest in medical research, particularly for its potential use in treating infections and inflammatory conditions.
Industry: In the industrial sector, this compound and its derivatives are explored for their potential use in the development of new materials and products with specific properties.
Mechanism of Action
The mechanism of action of Edultin involves its interaction with various molecular targets and pathways. For example, its antimicrobial activity is believed to result from its ability to disrupt microbial cell membranes and interfere with essential cellular processes. The anti-inflammatory effects of this compound may be due to its ability to inhibit the production of pro-inflammatory cytokines and other mediators .
Comparison with Similar Compounds
Table 1. Structural and Pharmacokinetic Profiles of this compound and Analogous Coumarins
Notes:
- Moderate HIA (Human Intestinal Absorption) positions this compound favorably over daucosterol, which shows negligible absorption .
Pharmacological Activities
Anticancer and MDR Reversal
This compound, imperatorin, and xanthalin all reverse MDR in tumor cells, but efficacy varies:
- This compound : Reduces paclitaxel resistance in KBV200 cells at low micromolar concentrations (IC₅₀ ~5 µM) .
- Imperatorin : Shows similar MDR reversal but requires higher doses (IC₅₀ ~10 µM) and exhibits lower selectivity .
- Xanthalin : Demonstrates strong binding affinity (-9.2 kcal/mol in docking studies) but carries hepatotoxicity risks, limiting therapeutic utility .
Antimicrobial Activity
While this compound and imperatorin both inhibit bacterial and fungal growth, this compound’s broader solubility profile may enhance its bioavailability in vivo .
Biological Activity
Edultin, a naturally occurring furanocoumarin compound with the molecular formula , has garnered attention for its diverse biological activities, particularly its antimicrobial and anti-inflammatory properties. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and comparative analyses with similar compounds.
Chemical Structure : this compound is characterized by its unique furanocoumarin structure, which contributes to its biological activities.
Synthesis : The synthesis of this compound can be achieved through various methods, including:
- Natural Extraction : Obtained from plant sources.
- Synthetic Routes : Involves multiple steps starting from simpler organic molecules, often utilizing catalysts under controlled temperature and pressure conditions.
Antimicrobial Activity
This compound exhibits significant antimicrobial properties against various pathogens. Research indicates that it can inhibit the growth of bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa.
| Pathogen | Inhibition Concentration (mg/L) |
|---|---|
| Staphylococcus aureus | 128 |
| Pseudomonas aeruginosa | 128 |
This activity is attributed to its ability to disrupt microbial cell membranes and interfere with essential cellular processes .
Anti-inflammatory Activity
The anti-inflammatory effects of this compound are notable in various experimental models. It has been shown to inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α.
- Mechanism : this compound may inhibit the activation of NF-κB, a key transcription factor involved in inflammatory responses. This inhibition leads to reduced expression of inflammatory mediators .
Case Studies
- In Vivo Studies on Inflammation :
- Antimicrobial Efficacy :
Comparative Analysis with Similar Compounds
This compound's biological activity can be compared with other furanocoumarins such as psoralen and bergapten. While these compounds also exhibit antimicrobial and anti-inflammatory properties, this compound's unique structure provides distinct advantages.
| Compound | Antimicrobial Activity | Anti-inflammatory Activity |
|---|---|---|
| This compound | High | High |
| Psoralen | Moderate | Moderate |
| Bergapten | Low | Moderate |
Q & A
Q. What are the validated analytical methods for identifying and characterizing Edultin in complex biological matrices?
Methodological Answer: Use high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) for precise quantification. Nuclear magnetic resonance (NMR) spectroscopy is critical for structural elucidation, particularly 2D NMR techniques like COSY and HSQC to resolve overlapping signals in this compound’s aromatic regions . Purity assessment should follow ICH guidelines, including elemental analysis and melting point determination.
Q. How can researchers design initial pharmacological assays to evaluate this compound’s bioactivity?
Methodological Answer: Begin with in vitro cell-based assays targeting this compound’s hypothesized pathways (e.g., NF-κB inhibition for anti-inflammatory studies). Use dose-response curves (0.1–100 μM) to establish EC50 values. Include positive controls (e.g., dexamethasone for inflammation) and validate results across triplicate experiments with statistical analysis (ANOVA, p < 0.05) .
Q. What protocols ensure reproducibility in this compound synthesis?
Methodological Answer: Document reaction conditions (solvent, temperature, catalyst) in detail. For example, a published protocol uses a palladium-catalyzed cross-coupling reaction at 80°C in DMF, yielding 72% purity. Include characterization data (IR, H NMR) in supplementary materials and adhere to the Beilstein Journal’s guidelines for compound preparation .
Advanced Research Questions
Q. How can conflicting data on this compound’s mechanism of action be systematically resolved?
Methodological Answer: Conduct a meta-analysis of published studies, categorizing discrepancies by experimental design (e.g., cell type, dosage). Use CRISPR-Cas9 gene editing to knock out hypothesized targets (e.g., COX-2) in controlled models. Validate findings with orthogonal assays like surface plasmon resonance (SPR) to confirm binding affinity .
Q. What statistical approaches are optimal for analyzing this compound’s dose-dependent toxicity in longitudinal studies?
Methodological Answer: Apply mixed-effects models to account for inter-subject variability in in vivo studies. Use Kaplan-Meier survival curves for mortality data and Cox proportional hazards regression for time-to-event analysis. Ensure power analysis (α = 0.05, β = 0.2) pre-study to determine sample size .
Q. How can multi-omics data (proteomics, metabolomics) be integrated to elucidate this compound’s polypharmacology?
Methodological Answer: Employ pathway enrichment analysis (e.g., DAVID, Metascape) to identify overlapping targets. Use machine learning frameworks (e.g., Random Forest) to prioritize high-confidence interactions. Validate with siRNA knockdowns followed by RT-qPCR and Western blotting .
Q. What strategies mitigate batch-to-batch variability in this compound production for preclinical trials?
Methodological Answer: Implement quality-by-design (QbD) principles, optimizing critical process parameters (CPPs) like pH and mixing speed. Use near-infrared (NIR) spectroscopy for real-time monitoring. Validate consistency via accelerated stability studies (40°C/75% RH for 6 months) .
Data Management & Ethical Considerations
Q. How should researchers design a data management plan (DMP) for this compound studies involving human subjects?
Methodological Answer: Follow FAIR principles (Findable, Accessible, Interoperable, Reusable). Anonymize data using unique identifiers and store in encrypted repositories (e.g., Zenodo). Include raw HPLC chromatograms and processed datasets in supplementary materials, adhering to GDPR/IRB protocols .
Q. What ethical frameworks apply to this compound research using animal models?
Methodological Answer: Comply with ARRIVE 2.0 guidelines for reporting in vivo experiments. Justify sample sizes via power analysis to minimize animal use. Include a harm-benefit assessment in ethics submissions, referencing the 3Rs (Replacement, Reduction, Refinement) .
Contradiction & Validation
Q. How can researchers address discrepancies between in vitro and in vivo efficacy data for this compound?
Methodological Answer: Re-evaluate bioavailability using pharmacokinetic studies (e.g., plasma concentration-time curves). Test prodrug formulations to enhance solubility. Use microdialysis in target tissues to assess actual drug exposure levels .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
